Cas no 890095-50-8 (5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester)

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester structure
890095-50-8 structure
Nom du produit:5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester
Numéro CAS:890095-50-8
Le MF:C11H10BrNO2
Mégawatts:268.106602191925
MDL:MFCD08273475
CID:3103481
PubChem ID:8027184

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester Propriétés chimiques et physiques

Nom et identifiant

    • 5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester
    • Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate (ACI)
    • Methyl 5-bromo-1-methylindole-3-carboxylate
    • Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
    • AKOS005601903
    • STK689796
    • SCHEMBL19202547
    • CS-0141010
    • methyl 5-bromo-1-methyl-1{H}-indole-3-carboxylate
    • A10010
    • MFCD08273475
    • 890095-50-8
    • DB-402673
    • MDL: MFCD08273475
    • Piscine à noyau: 1S/C11H10BrNO2/c1-13-6-9(11(14)15-2)8-5-7(12)3-4-10(8)13/h3-6H,1-2H3
    • La clé Inchi: HYEVKYLKCUGBHK-UHFFFAOYSA-N
    • Sourire: O=C(C1C2C(=CC=C(C=2)Br)N(C)C=1)OC

Propriétés calculées

  • Qualité précise: 266.98949g/mol
  • Masse isotopique unique: 266.98949g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 2
  • Complexité: 259
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 31.2Ų
  • Le xlogp3: 2.5

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB481249-250 mg
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
890095-50-8
250MG
€367.30 2023-04-20
Aaron
AR01KSNR-250mg
methyl 5-bromo-1-methyl-1{H}-indole-3-carboxylate
890095-50-8 98%
250mg
$30.00 2025-02-12
A2B Chem LLC
BA48779-1g
methyl 5-bromo-1-methyl-1{H}-indole-3-carboxylate
890095-50-8 97%
1g
$104.00 2024-04-19
Aaron
AR01KSNR-5g
methyl 5-bromo-1-methyl-1{H}-indole-3-carboxylate
890095-50-8 98%
5g
$302.00 2025-02-12
A2B Chem LLC
BA48779-100mg
methyl 5-bromo-1-methyl-1{H}-indole-3-carboxylate
890095-50-8 97%
100mg
$33.00 2024-04-19
1PlusChem
1P01KSFF-100mg
methyl 5-bromo-1-methyl-1{H}-indole-3-carboxylate
890095-50-8 97%
100mg
$40.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X196997A-100mg
5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester
890095-50-8 0.97
100mg
¥244.8 2024-07-24
1PlusChem
1P01KSFF-5g
methyl 5-bromo-1-methyl-1{H}-indole-3-carboxylate
890095-50-8 97%
5g
$342.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1211650-1g
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
890095-50-8 98%
1g
¥825.00 2024-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X196997A-1g
5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester
890095-50-8 0.97
1g
¥1015.2 2024-07-24

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  reflux
Référence
Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives
Sreenivasulu, Reddymasu; Reddy, Kotthireddy Thirumal; Sujitha, Pombala; Kumar, C. Ganesh; Raju, Rudraraju Ramesh, Bioorganic & Medicinal Chemistry, 2019, 27(6), 1043-1055

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 2 h, rt
Référence
Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents
Hu, Yuanyuan; Ruan, Wenchen; Gao, Anhui; Zhou, Yubo; Gao, Lixin; et al, Pharmazie, 2017, 72(12), 707-713

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3.5 h, 130 °C
Référence
Synthesis, anticancer evaluation and molecular docking studies of 2,5-bis(indolyl)-1,3,4-oxadiazoles, Nortopsentin analogues
Sreenivasulu, Reddymasu; Tej, Mandava Bhuvan; Jadav, Surender Singh; Sujitha, Pombala; Kumar, C. Ganesh; et al, Journal of Molecular Structure, 2020, 1208,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3.5 h, 130 °C
Référence
Synthesis, anticancer evaluation and molecular docking studies of bis(indolyl)triazinones, Nortopsentin analogs
Sreenivasulu, Reddymasu; Durgesh, Rudavath; Jadav, Surender Singh; Sujitha, Pombala; Ganesh Kumar, C.; et al, Chemical Papers, 2018, 72(6), 1369-1378

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 4 h, rt
Référence
Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1
Zaienne, Daniel; Willems, Sabine ; Schierle, Simone; Heering, Jan ; Merk, Daniel, Journal of Medicinal Chemistry, 2021, 64(20), 15126-15140

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester Raw materials

5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:890095-50-8)5-Bromo-1-methyl-1H-indole-3-carboxylic acid methyl ester
A1187306
Pureté:99%/99%
Quantité:250mg/1g
Prix ($):218.0/497.0